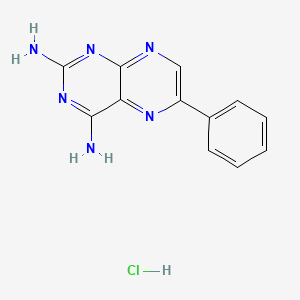
2,4-Diamino-6-phenylpteridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-phenylpteridine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₁ClN₆ and a molecular weight of 274.71 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pteridine ring system substituted with amino groups and a phenyl group.
Preparation Methods
The synthesis of 2,4-Diamino-6-phenylpteridine hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2,4-diaminopteridine with a phenyl-substituted reagent in the presence of hydrochloric acid . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2,4-Diamino-6-phenylpteridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pteridine derivatives, while substitution reactions can introduce different functional groups onto the pteridine ring.
Scientific Research Applications
2,4-Diamino-6-phenylpteridine hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, this compound is used in the pharmaceutical industry for developing new drugs and in analytical laboratories for various assays.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-phenylpteridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities . This inhibition can lead to the disruption of metabolic processes in cells, which is particularly useful in studying disease mechanisms and developing therapeutic agents. The compound’s effects on cellular pathways are mediated through its interactions with proteins and nucleic acids.
Comparison with Similar Compounds
2,4-Diamino-6-phenylpteridine hydrochloride can be compared with other similar compounds, such as 2,4-diaminopteridine and 6-phenylpteridine . These compounds share structural similarities but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with both amino and phenyl groups, which confer distinct chemical and biological properties. This compound’s versatility and effectiveness in various applications make it a valuable tool in scientific research.
Properties
IUPAC Name |
6-phenylpteridine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6.ClH/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7;/h1-6H,(H4,13,14,15,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKHLNHXMTKDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698166 |
Source


|
| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026-36-4 |
Source


|
| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
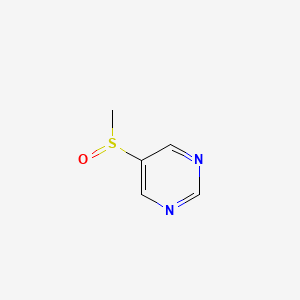
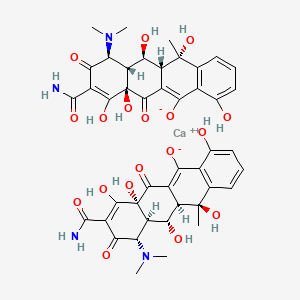
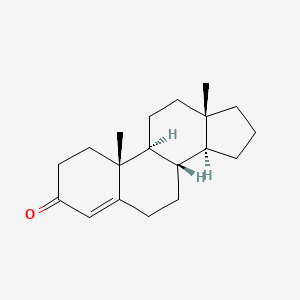
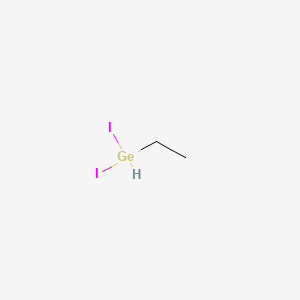

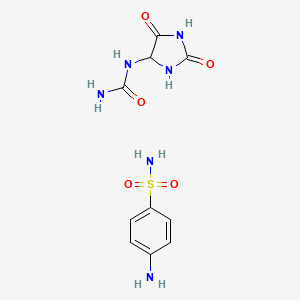
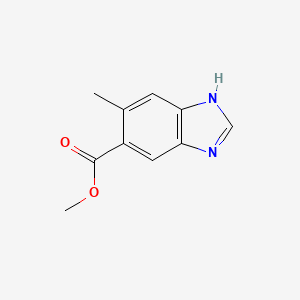
![3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B577223.png)
